molecular formula C20H17BrN2O6S2 B472182 N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 440098-44-2

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B472182
CAS No.: 440098-44-2
M. Wt: 525.4g/mol
InChI Key: FJMBDOWPPTVCGZ-UHFFFAOYSA-N
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Description

N-[4-[(4-Bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the exploration of novel sulfonamide-based bioactive molecules . This compound features a distinctive molecular architecture containing two sulfonamide functional groups, which are known to confer a wide range of pharmacological activities . Sulfonamides are a well-established class of compounds that function as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Beyond their classic antibacterial role, sulfonamide derivatives are investigated for diverse applications including anticancer, anti-inflammatory, antiviral, and antioxidant activities . The specific structure of this reagent, which incorporates a 2,3-dihydro-1,4-benzodioxine system and a 4-bromophenyl moiety, is designed to enhance lipophilicity and influence electronic properties, factors critical for optimizing binding to biological targets and improving cellular penetration . It serves as a valuable building block for the synthesis of more complex derivatives and is intended for use in biological screening assays, lead optimization studies, and structure-activity relationship (SAR) investigations . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O6S2/c21-14-1-3-15(4-2-14)22-30(24,25)17-7-5-16(6-8-17)23-31(26,27)18-9-10-19-20(13-18)29-12-11-28-19/h1-10,13,22-23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMBDOWPPTVCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation at Position 6

The introduction of a sulfonyl chloride group at position 6 of the benzodioxine core is achieved via chlorosulfonic acid treatment:

Procedure :

  • Reactants : 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid, chlorosulfonic acid (2.5 eq).

  • Conditions : 70°C, 3 hours under nitrogen.

  • Yield : 75%.

Mechanism : Electrophilic aromatic substitution (EAS) occurs at the para position relative to the electron-donating dioxane oxygen, favoring sulfonation at C6.

Bromination and Nitration (Optional)

For derivatives requiring additional substituents, bromination or nitration precedes sulfonation:

StepReagentsConditionsYield
BrominationBromine, acetic acid120°C, 2 hours60%
NitrationHNO₃, acetic anhydride40–45°C27%

These steps are optional and depend on the target substitution pattern.

Formation of Sulfonamide Moieties

Synthesis of 4-[(4-Bromophenyl)sulfamoyl]aniline

The 4-bromophenylsulfamoyl group is introduced via a two-step process:

  • Sulfonation of Aniline :

    • Reactants : Aniline, chlorosulfonic acid.

    • Conditions : 0°C to room temperature, 4 hours.

    • Intermediate : 4-Sulfamoylaniline hydrochloride.

  • Coupling with 4-Bromoaniline :

    • Reactants : 4-Sulfamoylaniline, 4-bromoaniline, triethylamine.

    • Solvent : Dichloromethane (DCM).

    • Yield : 85–90%.

Coupling with the Benzodioxine Sulfonyl Chloride

The final step involves reacting the benzodioxine sulfonyl chloride with 4-[(4-bromophenyl)sulfamoyl]aniline:

Procedure :

  • Reactants :

    • Benzodioxine-6-sulfonyl chloride (1 eq).

    • 4-[(4-Bromophenyl)sulfamoyl]aniline (1 eq).

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 eq).

  • Solvent : DMF, 40°C, overnight.

  • Purification : Reverse-phase HPLC.

  • Yield : 60–72%.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates, enhancing coupling efficiency (72% vs. 60% in THF).

  • Temperature : Reactions above 40°C risk decomposition of sulfonamide products.

Competing Side Reactions

  • Hydrolysis : Sulfonyl chloride intermediates are moisture-sensitive; rigorous drying is essential.

  • Di-sulfonation : Excess chlorosulfonic acid leads to di-sulfonated byproducts, necessitating precise stoichiometry.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (500 MHz, CDCl₃) : δ 4.29–4.40 (4H, dioxane CH₂), 6.92–7.46 (aromatic H).

  • LCMS (ESI) : m/z 599 [M+H]⁺.

  • Purity : ≥95% by HPLC.

Industrial-Scale Considerations

  • Cost Efficiency : Use of chlorosulfonic acid and DMF raises environmental and safety concerns. Alternatives like polymer-supported sulfonating agents are under investigation.

  • Yield Improvement : Catalytic methods using HATU or EDCl show promise for reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Research indicates that derivatives of benzenesulfonamide exhibit significant inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. For instance, a study demonstrated that certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating potent selectivity and potential for inducing apoptosis in cancer cell lines such as MDA-MB-231 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Analogues of this compound have shown promising results against various bacterial strains. The inhibition of carbonic anhydrases in bacteria can disrupt their growth and biofilm formation, making these compounds valuable in developing new antimicrobial agents .

Antidiabetic Potential

Another area of interest is the antidiabetic activity of benzenesulfonamide derivatives. In vivo studies have shown that certain benzenesulfonamide compounds exhibit hypoglycemic effects comparable to established antidiabetic medications such as glibenclamide. The structural modifications of these compounds are believed to enhance their efficacy as oral antidiabetic agents .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anticancer ActivityDerivatives showed significant inhibition of carbonic anhydrase IX with IC50 values between 10.93–25.06 nM; induced apoptosis in MDA-MB-231 cells.
Antidiabetic EvaluationCompounds demonstrated notable hypoglycemic activity in streptozotocin-induced diabetic rats; potential as oral antidiabetic agents.
Structural AnalysisDetailed molecular characterization and synthesis pathways for derivatives related to the compound were explored, enhancing understanding of its biological interactions.

Mechanism of Action

The mechanism of action of N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt essential biochemical pathways in bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a common benzodioxine-sulfonamide scaffold with several analogs, differing primarily in substituents on the phenyl or heterocyclic groups. Key comparisons include:

ZINC95482 (N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
  • Substituent : Replaces the 4-bromophenyl group with a 2,6-dimethoxypyrimidin-4-yl moiety.
  • Binding Energy : -9.0 kcal/mol in virtual screening for inhibitory activity, suggesting moderate affinity compared to top candidates (e.g., ZINC95485943 at -9.3 kcal/mol) .
  • Implications : The pyrimidine ring may enhance π-π stacking interactions but reduce lipophilicity compared to bromine.
BG14259 (N-{2-Hydroxy-2-[4-(Trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
  • Substituent : Features a trifluoromethylphenyl group and a hydroxyethyl side chain.
  • Molecular Weight : 403.37 g/mol (vs. ~492.6 g/mol for the target compound), indicating a more compact structure .
  • Pharmacokinetics : The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility.
N-{2-[4-(Dimethylamino)phenyl]-2-(Morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 946287-80-5)
  • Substituent: Contains dimethylaminophenyl and morpholinoethyl groups.
  • Molecular Formula : C22H29N3O5S (vs. C24H24BrN3O5S for the target compound).

Physicochemical Properties

Property Target Compound ZINC95482 BG14259 CAS 946287-80-5
Molecular Weight ~492.6 g/mol Not reported 403.37 g/mol 447.5 g/mol
Key Substituent 4-Bromophenyl 2,6-Dimethoxypyrimidin-4-yl Trifluoromethylphenyl Dimethylaminophenyl/Morpholine
Solubility (Predicted) Low (lipophilic Br) Moderate (polar pyrimidine) Low (CF3 group) High (morpholine)
Hydrogen Bonding Capacity 4 donors, 6 acceptors Similar core + pyrimidine 3 donors, 6 acceptors 5 donors, 8 acceptors

Biological Activity

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16BrN3O5S
  • Molecular Weight : 433.35 g/mol
  • CAS Number : [Not specified in the sources]

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Research indicates that sulfonamide derivatives, including the compound , may exert their biological effects through various mechanisms:

  • Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to diuretic effects and alterations in blood pressure regulation .
  • Antimicrobial Activity : The presence of the sulfonamide moiety suggests potential antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis .
  • Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can modulate calcium channels, impacting cardiovascular function and potentially leading to therapeutic effects in conditions such as hypertension .

Table 1: Summary of Biological Activities of Related Sulfonamides

Compound NameActivity TypeMechanism of ActionReference
4-(2-aminoethyl)-benzenesulfonamideCardiovascular effectsCalcium channel inhibition
2-hydrazinocarbonyl-benzenesulfonamideAntimicrobialInhibition of folate synthesis
2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamideAntimicrobial/anti-inflammatoryUnknown

Case Studies

A notable study investigated the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. The results indicated that certain derivatives could significantly lower coronary resistance and perfusion pressure compared to controls. This suggests a potential therapeutic application in managing hypertension .

Another study focused on the docking analysis of sulfonamide compounds with calcium channels. The findings indicated that these compounds could effectively interact with calcium channel proteins, supporting their role as potential antihypertensive agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

  • Methodological Answer : The compound can be synthesized via a two-step protocol:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-bromobenzenesulfonyl chloride in alkaline aqueous media (pH 9–10) at room temperature for 3–4 hours to form the intermediate sulfonamide .

Functionalization : Introduce additional substituents (e.g., alkyl/aralkyl groups) via nucleophilic substitution using LiH as a base in DMF .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., using ethanol/water mixtures). Purity (>95%) should be confirmed via HPLC or elemental analysis .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • IR Spectroscopy : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
  • 1H/13C NMR : Assign peaks for the benzodioxin ring (δ 6.5–7.5 ppm for aromatic protons) and sulfamoyl groups (δ 2.5–3.5 ppm for NH) .
  • Elemental Analysis (CHN) : Validate molecular formula (e.g., C₁₉H₁₆BrN₂O₆S₂) with ≤0.4% deviation .
  • X-ray Crystallography : Resolve intermolecular hydrogen bonding (N–H⋯O, O–H⋯O) to confirm crystal packing .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays relevant to therapeutic hypotheses (e.g., Alzheimer’s disease):
  • Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method with donepezil as a positive control .
  • α-Glucosidase Inhibition : Measure IC₅₀ values via spectrophotometric monitoring of p-nitrophenol release .
  • Cellular Toxicity : Assess viability in SH-SY5Y neuronal cells via MTT assay .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying:
  • The bromophenyl group (e.g., replace Br with Cl or CF₃).
  • The benzodioxin ring (e.g., introduce electron-withdrawing/donating substituents) .
  • Biological Screening : Compare IC₅₀ values across analogs to identify critical pharmacophores.
  • Computational Modeling : Perform molecular docking (e.g., with AChE’s active site) to rationalize activity trends .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but poor in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes) .
  • Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays to assess CNS accessibility .
  • Orthogonal Assays : Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational methods predict binding modes and off-target risks?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • Off-Target Screening : Use SwissTargetPrediction or SEA servers to identify potential interactions with unrelated receptors (e.g., GPCRs, kinases) .
  • ADMET Prediction : Utilize QikProp or ADMETLab 2.0 to estimate toxicity (e.g., hERG inhibition, hepatotoxicity) .

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